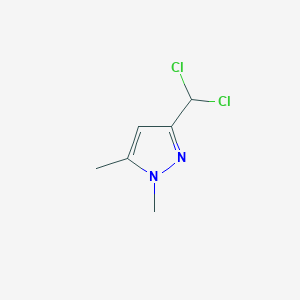
3-(dichloromethyl)-1,5-dimethyl-1H-Pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dichloromethyl)-1,5-dimethylpyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a dichloromethyl group and two methyl groups attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethyl)-1,5-dimethylpyrazole can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3-(Dichloromethyl)-1,5-dimethylpyrazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is critical to achieving high efficiency and cost-effectiveness in industrial settings.
化学反应分析
Types of Reactions
3-(Dichloromethyl)-1,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole derivatives with fewer chlorine atoms.
科学研究应用
3-(Dichloromethyl)-1,5-dimethylpyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3-(Dichloromethyl)-1,5-dimethylpyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Known for its strong mutagenic activity.
Dichloromethane: A widely used solvent with similar chlorinated functional groups.
Uniqueness
3-(Dichloromethyl)-1,5-dimethylpyrazole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dichloromethyl group and pyrazole ring system make it a versatile compound for various synthetic and research purposes.
属性
分子式 |
C6H8Cl2N2 |
|---|---|
分子量 |
179.04 g/mol |
IUPAC 名称 |
3-(dichloromethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C6H8Cl2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3 |
InChI 键 |
AEGPDOYNVAZHQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


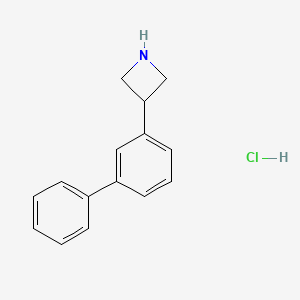
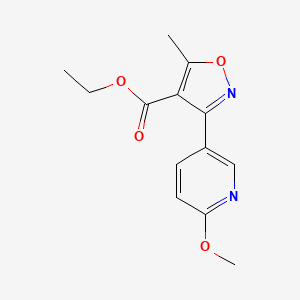
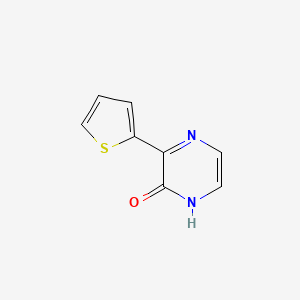

![9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one](/img/structure/B13694156.png)
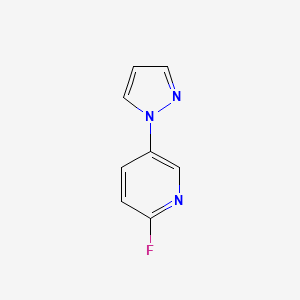
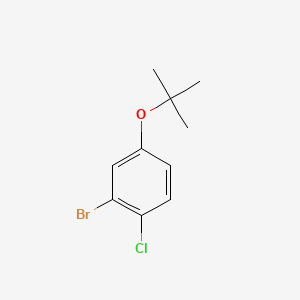
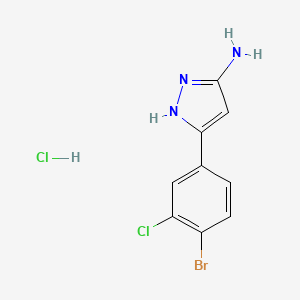
![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)

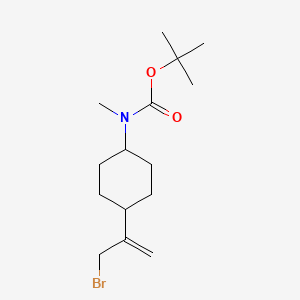

![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)
![(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)
